![molecular formula C8H10N4O2 B1458236 4,5-ジメチル-4H,7H-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸 CAS No. 1564571-59-0](/img/structure/B1458236.png)

4,5-ジメチル-4H,7H-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸

説明

4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (referred to as TP) is a heterocyclic compound with a relatively simple structure. Despite its simplicity, TP has demonstrated remarkable versatility in various areas of drug design. Let’s explore its properties and applications .

Synthesis Analysis

The synthesis of TP involves several methods, including cyclization reactions. Researchers have developed environmentally friendly approaches for its preparation, often yielding high yields of TP derivatives. These synthetic methods are crucial for accessing diverse analogs with potential biological activities .

Molecular Structure Analysis

TP consists of a fused ring system, combining a five-membered ring with six π electrons (electron-rich) and a six-membered ring with four π electrons (electron-deficient). This structural motif resembles aza-analogs of a delocalized 10-π electron system. The molecular structure influences TP’s interactions with biological targets .

作用機序

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

Similar compounds have been found to inhibit certain enzymes, such as phosphodiesterase (pde), by selectively binding at a given camp pde site in the cardiovascular system .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to interact with various biochemical pathways, leading to their wide range of pharmacological activities .

Result of Action

Similar compounds have shown significant inhibitory activity against certain microorganisms and have been found to be more active than certain commercial herbicides against Brassica campestris L .

実験室実験の利点と制限

4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid also has low bioavailability, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for the study of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to identify new molecular targets. Additionally, the development of new formulations and delivery methods may improve the bioavailability and effectiveness of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in vivo. Finally, the study of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in combination with other drugs may lead to new therapeutic strategies for the treatment of various diseases.

科学的研究の応用

製薬基準物質

この化合物は、製薬品の開発および品質管理で使用される分析方法の正確性と一貫性を確保するために、製薬試験の基準物質として使用されます .

多成分合成

化合物のトリアゾロピリミジンコアは、多成分合成プロセスにおけるビルディングブロックとして機能します。 これは、潜在的な治療用途のための複雑な分子の作成において特に有用です .

脂肪酸結合タンパク質阻害

研究によると、この化合物のようなトリアゾロピリミジンの誘導体は、脂肪酸結合タンパク質(FABP)を阻害する可能性があり、これは脂質異常症、冠動脈性心臓病、糖尿病などの疾患の潜在的な治療標的です .

抗がん剤

化合物の構造は、新しいクラスの抗がん剤の設計と合成のために調査されています。 これらの薬剤は、がん細胞と正常細胞の間で高い選択性を持ち、副作用を最小限に抑えることを目指しています .

分析化学

分析化学では、この化合物は、NMR、HPLC、LC-MS、UPLCなどの手法における方法開発およびバリデーションに使用され、化学分析の進歩に貢献しています .

化学研究開発

この化合物は、新しい有機化合物の合成のための化学研究開発に関与しており、新しい薬剤や材料の発見につながる可能性があります .

生化学的研究

また、生化学的研究で使用して、小分子と生物学的標的との相互作用を理解し、薬剤候補の発見を支援することができます .

教育目的

特性

IUPAC Name |

4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-5-6(7(13)14)3-12-8(11(5)2)9-4-10-12/h4H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNJQGQQKIBROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN2C(=NC=N2)N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

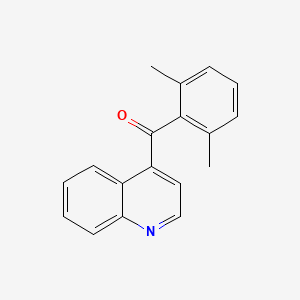

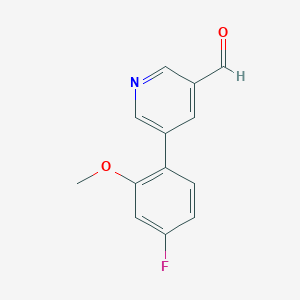

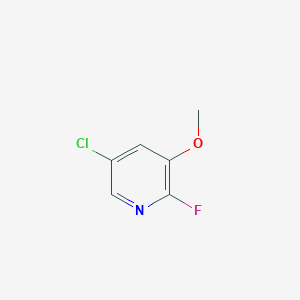

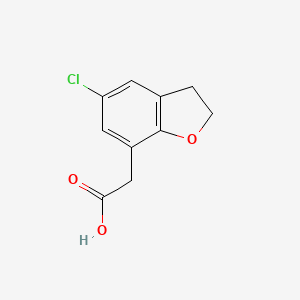

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)

![Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate](/img/structure/B1458159.png)

![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)

![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)

![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)

![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)